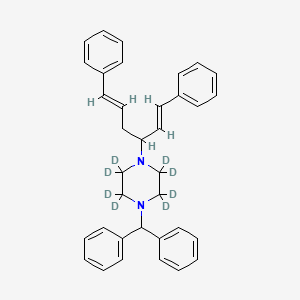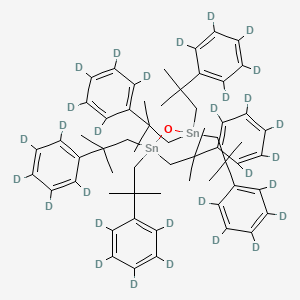
Fenbutatin Oxide-d30 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenbutatin oxide-d30 is a deuterium-labeled version of Fenbutatin oxide, an organotin acaricide. This compound is primarily used in agricultural settings to control mite infestations, including red spider mites, rust mites, and spider mites . The incorporation of stable heavy isotopes like deuterium into drug molecules is a common practice in drug development, largely for quantitation purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fenbutatin oxide-d30 involves the deuteration of Fenbutatin oxide. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Fenbutatin oxide-d30 follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fenbutatin oxide-d30 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Fenbutatin oxide-d30 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Fenbutatin oxide-d30 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in studies involving the metabolism and distribution of organotin compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated compounds.
Industry: Applied in agricultural settings to control mite infestations and improve crop yields.
Mécanisme D'action
Fenbutatin oxide-d30 exerts its effects by inhibiting mitochondrial ATP synthase, an enzyme crucial for cellular respiration. This inhibition disrupts the production of ATP, leading to the death of mites . The molecular targets involved in this process include the mitochondrial ATP synthase complex and associated pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenbutatin oxide: The non-deuterated version of Fenbutatin oxide-d30.
Fentin: Another organotin compound used as a pesticide.
Cyhexatin: An organotin acaricide similar to Fenbutatin oxide.
Uniqueness
Fenbutatin oxide-d30 is unique due to its deuterium labeling, which enhances its stability and allows for more precise quantitation in scientific studies. This makes it particularly valuable in research settings where accurate measurement of compound distribution and metabolism is crucial .
Propriétés
Formule moléculaire |
C60H78OSn2 |
|---|---|
Poids moléculaire |
1082.9 g/mol |
Nom IUPAC |
tris[2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)propyl]-tris[2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)propyl]stannyloxystannane |
InChI |
InChI=1S/6C10H13.O.2Sn/c6*1-10(2,3)9-7-5-4-6-8-9;;;/h6*4-8H,1H2,2-3H3;;;/i6*4D,5D,6D,7D,8D;;; |
Clé InChI |
HOXINJBQVZWYGZ-BMWBCSLVSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C)C[Sn](CC(C)(C)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])(CC(C)(C)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])O[Sn](CC(C)(C)C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])(CC(C)(C)C5=C(C(=C(C(=C5[2H])[2H])[2H])[2H])[2H])CC(C)(C)C6=C(C(=C(C(=C6[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
SMILES canonique |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(CC(C)(C)C2=CC=CC=C2)O[Sn](CC(C)(C)C3=CC=CC=C3)(CC(C)(C)C4=CC=CC=C4)CC(C)(C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
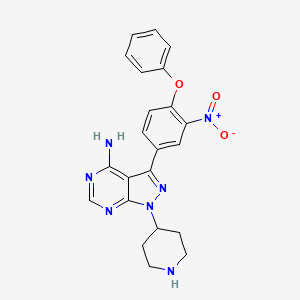
![tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B12426201.png)

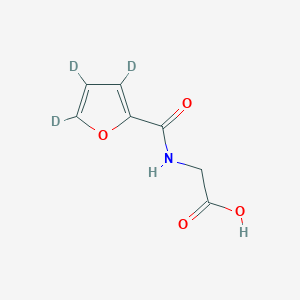
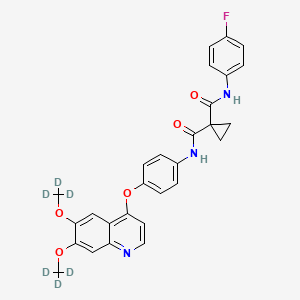
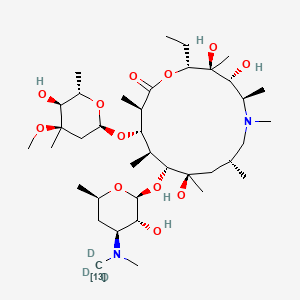
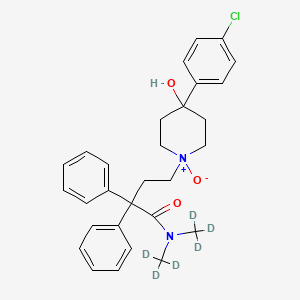
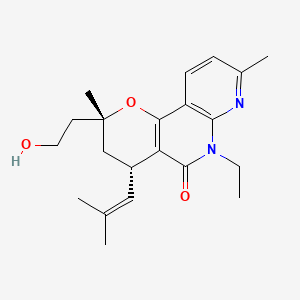
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
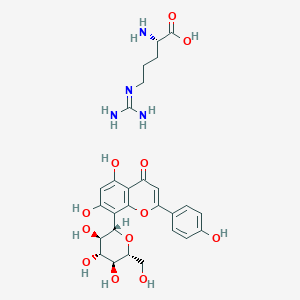
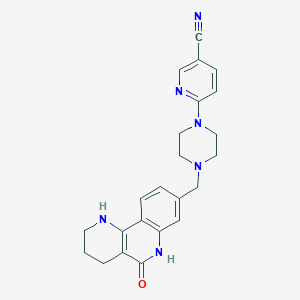
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
